molecular formula C14H8ClNO2 B13138062 1-Amino-6-chloroanthraquinone CAS No. 2606-86-2

1-Amino-6-chloroanthraquinone

Cat. No.: B13138062
CAS No.: 2606-86-2
M. Wt: 257.67 g/mol
InChI Key: CCEGIXWXBRNFOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-6-chloroanthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. The presence of both amino and chloro substituents on the anthraquinone core makes this compound a compound of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-6-chloroanthraquinone can be synthesized through several methods. One common approach involves the nitration of anthraquinone followed by reduction and subsequent chlorination. Another method includes the direct amination of 6-chloroanthraquinone using ammonia or an amine source under high temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where 1-nitroanthraquinone is treated with aqueous ammonia, followed by chlorination. This process is optimized for high yield and purity, ensuring the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

1-Amino-6-chloroanthraquinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst, resulting in the formation of aminohydroquinone derivatives.

Substitution: The amino and chloro groups on the anthraquinone core can participate in substitution reactions. For example, nucleophilic substitution can occur at the chloro position, while electrophilic substitution can take place at the amino group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, hydrogen with a catalyst

    Substitution: Various nucleophiles and electrophiles under appropriate conditions

Major Products:

    Oxidation: Quinone derivatives

    Reduction: Aminohydroquinone derivatives

    Substitution: Substituted anthraquinone derivatives

Scientific Research Applications

1-Amino-6-chloroanthraquinone has a wide range of applications in scientific research:

Chemistry: The compound is used as a precursor in the synthesis of various dyes and pigments. Its unique structure allows for the development of new materials with specific color properties .

Biology: In biological research, this compound is used as a staining agent for microscopy. Its ability to bind to specific cellular components makes it valuable for visualizing biological structures .

Medicine: The compound has shown potential in medicinal chemistry as a lead compound for developing new drugs. Its derivatives have been investigated for their anticancer and antimicrobial properties .

Industry: Industrially, this compound is used in the production of high-performance dyes and pigments. Its stability and vibrant color make it suitable for various applications, including textiles and coatings .

Mechanism of Action

1-Amino-6-chloroanthraquinone can be compared with other anthraquinone derivatives such as:

  • 1-Aminoanthraquinone
  • 6-Chloroanthraquinone
  • 1,5-Diaminoanthraquinone

Uniqueness: The presence of both amino and chloro groups in this compound provides unique reactivity and properties compared to its analogs. This dual functionality allows for diverse applications in various fields, making it a versatile compound .

Comparison with Similar Compounds

Properties

CAS No.

2606-86-2

Molecular Formula

C14H8ClNO2

Molecular Weight

257.67 g/mol

IUPAC Name

1-amino-6-chloroanthracene-9,10-dione

InChI

InChI=1S/C14H8ClNO2/c15-7-4-5-8-10(6-7)13(17)9-2-1-3-11(16)12(9)14(8)18/h1-6H,16H2

InChI Key

CCEGIXWXBRNFOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.